Nilotinib-d6

Analytical Chemistry Quality Control Bioanalysis

Nilotinib-d6 (CAS 1268356-17-7) is a highly pure, deuterium-labeled analog of the second-generation BCR-ABL tyrosine kinase inhibitor nilotinib. Synthesized with the specific substitution of six hydrogen atoms for deuterium, it is chemically and biologically analogous to the parent drug but is primarily differentiated by its distinct mass.

Molecular Formula C28H22F3N7O
Molecular Weight 535.6 g/mol
Cat. No. B585701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNilotinib-d6
Synonyms4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide-d6;  AMN 107-d6;  Tasigna-d6; 
Molecular FormulaC28H22F3N7O
Molecular Weight535.6 g/mol
Structural Identifiers
InChIInChI=1S/C28H22F3N7O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38/h3-16H,1-2H3,(H,35,39)(H,33,36,37)/i1D3,5D,6D,10D
InChIKeyHHZIURLSWUIHRB-AGINCAKFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99% deuterated forms (d1-d6)A solid

Structure & Identifiers


Interactive Chemical Structure Model





Procuring Nilotinib-d6: A High-Purity Deuterated BCR-ABL Inhibitor Internal Standard for Precision Bioanalysis


Nilotinib-d6 (CAS 1268356-17-7) is a highly pure, deuterium-labeled analog of the second-generation BCR-ABL tyrosine kinase inhibitor nilotinib . Synthesized with the specific substitution of six hydrogen atoms for deuterium, it is chemically and biologically analogous to the parent drug but is primarily differentiated by its distinct mass . This isotopic labeling makes nilotinib-d6 an essential internal standard (IS) for the accurate and precise quantification of nilotinib in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1].

Why Unlabeled Nilotinib or Other BCR-ABL Inhibitors Cannot Substitute for Nilotinib-d6 in Quantitative Analytical Workflows


In LC-MS/MS quantification, substituting nilotinib-d6 with unlabeled nilotinib or a different deuterated analog (e.g., nilotinib-d3) will lead to inaccurate, matrix-sensitive, and non-reproducible results . The core function of a stable isotope-labeled internal standard (SIL-IS) is to mimic the analyte's behavior during sample preparation and ionization, thereby correcting for matrix effects and variability. Using a non-isotopic internal standard, such as a structurally similar BCR-ABL inhibitor (e.g., dasatinib, imatinib), introduces differential recovery and ionization efficiency, which compromises the accuracy of the assay. Furthermore, a different deuterated form, like nilotinib-d3, may not co-elute perfectly with nilotinib and can be subject to its own distinct deuterium isotope effects, failing to meet the regulatory standard for a 'true' co-eluting IS required for robust, validated methods .

Nilotinib-d6: A Quantitative Guide to Verifiable Differentiation for Analytical and Research Procurement


Purity Advantage: Nilotinib-d6 Provides Superior Accuracy as a Reference Standard

The high purity of nilotinib-d6 is a key differentiator for its use as a calibration standard. A leading vendor, MedChemExpress, reports a purity of 99.95% for their nilotinib-d6 product (Cat. No. HY-10159S) . In contrast, while the parent drug nilotinib is also available, the deuterated standard is specifically manufactured and certified for analytical applications. The procurement value lies in this higher verified purity for an internal standard, which directly minimizes the error introduced by impurities in quantitative assays, a critical factor for generating reliable pharmacokinetic data and meeting stringent regulatory method validation requirements.

Analytical Chemistry Quality Control Bioanalysis

Analytical Performance: Nilotinib-d6 as a Co-Eluting Internal Standard for LC-MS/MS

Nilotinib-d6 is validated for use as an internal standard for the quantification of nilotinib by GC- or LC-MS [1]. The incorporation of six deuterium atoms ensures a mass difference sufficient for clear separation from the analyte while maintaining near-identical physicochemical properties, a critical requirement for accurate correction of matrix effects and analyte recovery. Using nilotinib-d6, laboratories can achieve more robust and precise measurements of nilotinib plasma concentrations compared to methods employing structural analogs. This translates to reduced variability, improved sensitivity, and more reliable pharmacokinetic profiles in both clinical and preclinical research .

Therapeutic Drug Monitoring Pharmacokinetics Bioequivalence

Metabolic Stability: Potential for Altered Pharmacokinetics via CYP3A4-Dependent Oxidation

While no direct head-to-head comparative data were found in the primary literature for nilotinib-d6, the scientific rationale for deuteration is strong and provides class-level differentiation. The parent drug, nilotinib, undergoes extensive oxidative metabolism, primarily via CYP3A4 [1]. Substituting hydrogen with deuterium at metabolic 'hotspots' can exploit the kinetic isotope effect, potentially slowing CYP-mediated oxidation and altering the drug's metabolic stability [2]. This effect is not a guaranteed outcome but is a well-documented strategy in drug discovery to improve pharmacokinetic profiles, such as increasing half-life or reducing the formation of toxic metabolites [3]. Therefore, nilotinib-d6 is a critical tool for investigating these potential advantages in preclinical research.

Drug Metabolism Pharmacokinetics Deuterium Isotope Effect

Nilotinib-d6 Application Guide: Optimized Workflows for Bioanalysis and Drug Development


LC-MS/MS Method Development and Validation for Therapeutic Drug Monitoring (TDM)

Procure nilotinib-d6 as the primary internal standard for the development and validation of a robust LC-MS/MS assay for quantifying nilotinib in human plasma. The high purity (99.95%) of the compound minimizes interference and ensures accurate calibration, directly supporting the stringent requirements for clinical TDM and pharmacokinetic studies .

In Vitro ADME Studies to Quantify the Deuterium Kinetic Isotope Effect

Utilize nilotinib-d6 in comparative in vitro metabolism studies with unlabeled nilotinib using human liver microsomes or hepatocytes. This allows for the direct measurement of the deuterium kinetic isotope effect on CYP3A4-mediated oxidation rates, providing quantitative data to support the development of deuterated nilotinib analogs with potentially improved metabolic stability [1].

High-Accuracy Reference Standard for Quality Control

Employ nilotinib-d6 as a certified reference standard for quality control (QC) applications during the synthesis, formulation, and release testing of nilotinib drug substance and drug product. Its high purity and traceability to a certified standard ensures the reliability of analytical data for regulatory submissions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nilotinib-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.